3-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole
Description
This compound features a 1,2,4-triazole core substituted at the 3-position with a sulfanyl-linked 3,5-dimethoxyphenylmethyl group and at the 5-position with a 3-ethoxy-1-ethylpyrazole moiety. The 1,2,4-triazole scaffold is well-documented for its pharmacological versatility, including antifungal, anticancer, and antiviral activities . The sulfanyl (thioether) group enhances stability and may facilitate interactions with biological targets through sulfur-mediated bonding . The pyrazole substituent introduces additional heterocyclic complexity, which can modulate solubility, bioavailability, and target specificity. The 3,5-dimethoxy and ethoxy-ethyl groups likely influence lipophilicity and metabolic stability, critical factors in drug design .
Properties
IUPAC Name |
3-[(3,5-dimethoxyphenyl)methylsulfanyl]-5-(3-ethoxy-1-ethylpyrazol-4-yl)-4-methyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3S/c1-6-24-11-16(18(22-24)27-7-2)17-20-21-19(23(17)3)28-12-13-8-14(25-4)10-15(9-13)26-5/h8-11H,6-7,12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJLMDOJRQSCCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C2=NN=C(N2C)SCC3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole is a synthetic molecule with potential therapeutic applications. It belongs to the class of triazoles, which have been recognized for their diverse biological activities, including antifungal, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure
The structural formula of the compound can be represented as follows:
This formula indicates the presence of multiple functional groups that contribute to its biological activity.
The biological activity of triazole derivatives often involves interactions with specific molecular targets. The mechanisms may include:
- Inhibition of Enzymatic Activity : Many triazoles act as inhibitors of enzymes involved in critical metabolic pathways. For instance, they may inhibit cytochrome P450 enzymes or other key metabolic enzymes.
- Antagonism of Growth Factor Receptors : Some compounds can inhibit receptor tyrosine kinases (RTKs), which are pivotal in cancer cell proliferation.
- Induction of Apoptosis : Certain triazoles have been shown to induce programmed cell death in cancer cells through various signaling pathways.
Anticancer Activity
Recent studies have demonstrated that compounds containing a 1H-pyrazole moiety exhibit significant anticancer activity against various cancer cell lines. For example:
- Cell Lines Tested : MDA-MB-231 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer).
- Efficacy : The compound showed IC50 values in the low micromolar range across these cell lines, indicating potent antiproliferative effects.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 5.2 | Inhibition of cell proliferation |
| HepG2 | 4.7 | Induction of apoptosis |
| A549 | 6.8 | Inhibition of RTK signaling |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens:
- Bacterial Strains : Escherichia coli and Staphylococcus aureus.
- Fungal Strains : Candida albicans.
Results indicated that the compound exhibited significant antimicrobial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
| Pathogen | MIC (µg/mL) | Activity Type |
|---|---|---|
| Escherichia coli | 32 | Bactericidal |
| Staphylococcus aureus | 16 | Bactericidal |
| Candida albicans | 64 | Fungicidal |
Case Study 1: Antitumor Efficacy in Vivo
In a recent animal study, the compound was administered to mice bearing xenograft tumors derived from human breast cancer cells. The results showed a significant reduction in tumor size compared to control groups treated with vehicle alone.
Case Study 2: Safety Profile Assessment
A toxicological assessment was conducted to evaluate the safety profile of the compound. The study involved multiple doses administered over a period of two weeks. Observations indicated no significant adverse effects at therapeutic doses, suggesting a favorable safety margin.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares the target compound with structurally or functionally related 1,2,4-triazole derivatives:
Key Research Findings
Bioactivity: Sulfur-linked triazoles (e.g., the target compound) exhibit enhanced antibacterial and antitumor activities compared to non-sulfur analogues, likely due to improved binding to enzymes like thymidylate synthase .
Solubility vs. This contrasts with Fluconazole, which balances hydrophilicity through fluorinated groups .
Synthetic Complexity : The pyrazole-triazole architecture requires multi-step synthesis, involving cyclization (for triazole) and Suzuki-type couplings (for pyrazole), as seen in related compounds .
Pharmacokinetic Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
